BW 245C

Description

BenchChem offers high-quality BW 245C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BW 245C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

78420-14-1 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

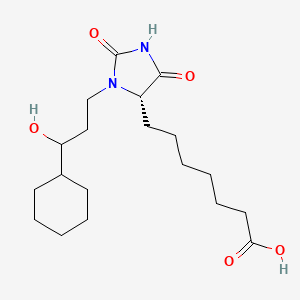

IUPAC Name |

7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1 |

InChI Key |

ZIDQIOZJEJFMOH-HOTGVXAUSA-N |

SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |

Isomeric SMILES |

C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |

Synonyms |

245C77 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin BW 245C BW 245C, (R*,S*)-(+-) BW-245C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: BW 245C Mechanism of Action

Target: Prostaglandin D2 Receptor 1 (DP1) Compound Class: Hydantoin Prostaglandin Analogue

Executive Summary

BW 245C is a synthetic hydantoin derivative that functions as a highly selective and potent agonist for the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both the DP1 and the DP2 (CRTH2) receptors, BW 245C discriminates effectively between these subtypes. It exhibits high affinity for DP1 while showing negligible activity at DP2, making it the "gold standard" pharmacological tool for isolating DP1-mediated biological responses.

Its primary mechanism involves the activation of the Gs-protein coupled signaling cascade , leading to the accumulation of intracellular cyclic AMP (cAMP). This molecular event drives its downstream physiological effects: inhibition of platelet aggregation, systemic vasodilation, and reduction of intraocular pressure (IOP).

Chemical Identity:

-

IUPAC Name: 7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid[2]

-

CAS Number: 72814-32-5[3]

Molecular Pharmacology & Selectivity

The utility of BW 245C lies in its ability to dissect the complex pharmacology of PGD2. PGD2 is promiscuous; however, BW 245C locks onto the DP1 receptor with high specificity.

Receptor Binding Profile

Quantitative analysis reveals that BW 245C binds to DP1 with nanomolar affinity. Crucially, it does not displace PGD2 from the DP2 (CRTH2) receptor even at high micromolar concentrations.

| Receptor Target | Affinity / Potency | Interaction Type | Physiological Outcome |

| DP1 (PTGDR) | Ki ≈ 0.9 nM | Full Agonist | Vasodilation, Platelet Inhibition |

| DP2 (CRTH2) | Ki > 10,000 nM | Inactive | Chemotaxis (Not triggered by BW 245C) |

| EP2 | Low Potency | Partial Agonist | Minor cross-reactivity at high doses |

| EP4 | Low Potency | Partial Agonist | Minor cross-reactivity at high doses |

Data synthesized from radioligand binding assays and functional cAMP readouts [1, 2].[4][5]

Structural Basis of Activation

Recent cryo-EM studies of the DP1 receptor complexed with BW 245C reveal that the ligand occupies the orthosteric binding pocket but engages distinct sub-pockets compared to PGD2. The hydantoin core mimics the cyclopentane ring of PGD2, stabilizing the receptor in an active conformation that facilitates Gs-protein coupling. This "lock-and-key" mechanism excludes the Gi-coupled DP2 receptor due to steric incompatibility within the DP2 transmembrane bundle [3].

Mechanism of Action: Signal Transduction

The core mechanism of BW 245C is defined by the canonical Gs-Adenylate Cyclase-cAMP-PKA axis.

The Signaling Cascade

-

Ligand Binding: BW 245C binds to the extracellular face of the 7-transmembrane DP1 receptor.

-

Conformational Change: The receptor undergoes a conformational shift, exchanging GDP for GTP on the Gαs subunit.

-

Effector Activation: The activated Gαs subunit dissociates and stimulates Adenylyl Cyclase (AC) .

-

Second Messenger Generation: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) .

-

Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Downstream Phosphorylation:

-

In Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), inhibiting calcium mobilization and preventing fibrinogen receptor (GPIIb/IIIa) activation.

-

In Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for Ca2+-Calmodulin, leading to relaxation (vasodilation).

-

Visualization: DP1 Signaling Pathway

Caption: The Gs-coupled signaling cascade activated by BW 245C, leading to distinct physiological outcomes in platelets and smooth muscle.

Physiological & Therapeutic Implications[6][7][8][9]

Platelet Aggregation Inhibition

BW 245C is a potent anti-thrombotic agent in vitro and ex vivo. By elevating cAMP, it acts as a "brake" on platelet activation. It is approximately 8 times more potent than PGD2 in human plasma assays because it is resistant to rapid metabolism, unlike the endogenous ligand [4].

Ocular Hypotension (Glaucoma Research)

Topical application of BW 245C reduces Intraocular Pressure (IOP). The mechanism involves relaxation of the ciliary muscle and trabecular meshwork, increasing uveoscleral outflow. While effective in rabbit models, human clinical utility has been limited by side effects such as conjunctival hyperemia (redness) due to its potent vasodilatory properties [5].

Eosinophil Survival

Interestingly, while DP2 (CRTH2) drives eosinophil chemotaxis, DP1 activation by BW 245C has been shown to delay eosinophil apoptosis (EC50 ~0.8 µM). This suggests a complex role in inflammation where DP1 signaling might prolong the lifespan of immune cells at the site of inflammation [6].

Experimental Validation & Protocols

To validate the activity of BW 245C, researchers typically employ functional assays that measure cAMP directly or its downstream physiological consequences.

Protocol 1: Platelet Aggregation Inhibition (Born Method)

This is the standard functional assay to verify DP1 agonism in a physiological system.

Objective: Quantify the IC50 of BW 245C against ADP-induced aggregation.

-

Preparation: Collect human venous blood into citrate anticoagulant. Centrifuge at 200 x g for 15 mins to obtain Platelet Rich Plasma (PRP) .

-

Baseline: Calibrate the light transmission aggregometer (0% transmission = PRP; 100% transmission = Platelet Poor Plasma).

-

Incubation: Aliquot PRP into cuvettes. Add BW 245C (concentration range: 0.1 nM – 1 µM) or vehicle (DMSO/Saline). Incubate for 2 minutes at 37°C.

-

Induction: Add ADP (final concentration 5-10 µM) to induce aggregation.

-

Measurement: Record light transmission for 5 minutes. BW 245C will prevent the clearing of the solution (inhibition of aggregation).

-

Analysis: Plot % Inhibition vs. Log[BW 245C] to determine IC50.

Protocol 2: cAMP Accumulation Assay

This assay confirms the Gs-coupling mechanism.

Objective: Measure intracellular cAMP levels upon stimulation.

-

Cell Line: Use HEK293 cells stably expressing human DP1 receptor.

-

Pre-treatment: Incubate cells with IBMX (0.5 mM) for 30 mins. Note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal measured reflects total production.

-

Stimulation: Add BW 245C (1 nM - 10 µM) and incubate for 30-60 mins at 37°C.

-

Detection: Lyse cells and quantify cAMP using a FRET-based kit (e.g., HTRF or AlphaScreen).

-

Validation: The signal should be dose-dependent and blocked by a selective DP1 antagonist like BWA868C , but not by a DP2 antagonist.

Visualization: Experimental Workflow

Caption: Workflow for validating BW 245C activity using Platelet Rich Plasma (PRP) aggregometry.

References

-

Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

-

The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. Source: British Journal of Pharmacology / PMC [Link]

-

Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. Source: Nature Communications / PubMed Central [Link]

-

Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2). Source: British Journal of Clinical Pharmacology [Link]

-

Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. Source: Graefe's Archive for Clinical and Experimental Ophthalmology [Link]

-

DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils. Source: Immunology / NIH [Link]

Sources

- 1. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Bw 245c (C19H32N2O5) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. Unveiling the Potential of KT-00113: A Promising EP2/EP4 Dual Antagonist in Cancer Immunotherapy [synapse.patsnap.com]

- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BW 245C – Selective DP1 Receptor Agonist

[1]

Executive Summary

BW 245C (Curwilarin) is a potent, highly selective agonist of the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both DP1 and CRTH2 (DP2) receptors, BW 245C allows researchers to isolate DP1-mediated signaling pathways. This distinction is critical in pharmacological research, as DP1 and DP2 often exert opposing physiological effects—DP1 typically mediating vasodilation and inhibition of platelet aggregation (via Gs-coupling), while DP2 drives chemotaxis and Th2-mediated inflammation (via Gi-coupling).

This guide provides a comprehensive technical framework for utilizing BW 245C in drug discovery and mechanistic research, focusing on cardiovascular hemodynamics, hemostasis, and anti-fibrotic signaling.

Part 1: Molecular Pharmacology & Mechanism of Action

Receptor Selectivity and Affinity

BW 245C is a hydantoin derivative structurally designed to mimic PGD2 but with enhanced stability and selectivity.

-

Primary Target: DP1 Receptor (High Affinity).[2]

-

Secondary Interactions: Low/Negligible affinity for DP2 (CRTH2), FP, and TP receptors. Moderate activity observed at EP2 and EP4 receptors at high micromolar concentrations, necessitating the use of specific antagonists (e.g., BW A868C for DP1 confirmation) in complex tissue assays.

-

Stability: Unlike PGD2, which rapidly metabolizes into the J-series prostaglandins (e.g., 15d-PGJ2, a PPAR

agonist), BW 245C remains chemically stable in physiological buffers, preventing confounding PPAR

Signaling Cascade

Upon binding to the DP1 receptor, BW 245C induces a conformational change that activates the Gs

Key Signaling Events:

-

Activation: Ligand binding recruits Gs

. -

Amplification: Adenylyl Cyclase (AC) is activated, converting ATP to cAMP.

-

Effect: Elevated cAMP activates Protein Kinase A (PKA).

-

Downstream Targets:

-

Platelets: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) and inhibition of MLCK (Myosin Light Chain Kinase), preventing shape change and aggregation.

-

Smooth Muscle:[3] Phosphorylation of MLCK, leading to relaxation (Vasodilation).

-

Visualization: DP1 Signaling Pathway

Figure 1: BW 245C-mediated DP1 signaling cascade leading to vasorelaxation and platelet inhibition.

Part 2: Physiological Profile & Data Summary[6]

Quantitative Pharmacological Data

The following table summarizes the potency and selectivity profile of BW 245C compared to the endogenous ligand PGD2.

| Parameter | BW 245C | PGD2 (Endogenous) | Notes |

| DP1 Affinity (Ki) | ~1–10 nM | ~1–5 nM | Highly potent at DP1. |

| DP2 (CRTH2) Affinity | > 10,000 nM | ~1–10 nM | Critical Differentiator: BW 245C does not activate DP2. |

| Platelet Inhibition (IC50) | ~20–50 nM | ~10–30 nM | Potent inhibitor of ADP-induced aggregation. |

| Vasodilation (Potency) | High | Moderate | Causes systemic hypotension via peripheral resistance reduction. |

| Metabolic Stability | High (Hours) | Low (Minutes) | PGD2 degrades to PGJ2; BW 245C does not. |

Therapeutic Implications[1][3][7]

-

Glaucoma: BW 245C reduces intraocular pressure (IOP) effectively, though clinical utility is limited by conjunctival hyperemia (red eye) due to vasodilation [1].

-

Pulmonary Fibrosis: Emerging evidence suggests BW 245C inhibits fibroblast proliferation and collagen deposition, offering a potential anti-fibrotic mechanism distinct from TGF-

inhibition [2]. -

Atherosclerosis: By inhibiting platelet aggregation and reducing vascular inflammation, DP1 agonism presents a theoretical benefit in atheroprotection.

Part 3: Experimental Protocols

Protocol A: In Vitro Platelet Aggregation Assay

Objective: Quantify the anti-aggregatory potency of BW 245C against ADP-induced aggregation in human Platelet-Rich Plasma (PRP).

Expertise Note: Platelets are highly sensitive to mechanical stress and temperature. Use only plastic or siliconized glass to prevent premature activation. Maintain 37°C strictly during the assay.

Materials:

-

Fresh human whole blood (citrated).

-

BW 245C (dissolved in DMSO, final concentration <0.1%).

-

ADP (Adenosine Diphosphate) as agonist.[4]

-

Light Transmission Aggregometer (LTA).[4]

Workflow:

-

Blood Collection: Draw blood into 3.2% sodium citrate tubes (1:9 ratio). Discard the first 2 mL to avoid tissue factor contamination.

-

PRP Preparation: Centrifuge at 200 x g for 15 minutes at room temperature (no brake). Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer.

-

PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the blank.

-

Normalization: Adjust PRP count to

platelets/mL using autologous PPP. -

Pre-Incubation:

-

Aliquot 450 µL PRP into cuvettes.

-

Add 5 µL of BW 245C (Test) or Vehicle (Control).

-

Incubate at 37°C for 2 minutes .

-

-

Induction: Add 5 µL ADP (final conc. 5–10 µM) to induce aggregation.

-

Measurement: Record light transmission for 5–7 minutes. 100% transmission = PPP (Full Aggregation).

Visualization: Platelet Assay Workflow

Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA) using BW 245C.

Protocol B: In Vivo Hemodynamic Assessment (Rat)

Objective: Assess the systemic hypotensive effects of BW 245C.

Causality Check: DP1 activation causes direct smooth muscle relaxation in resistance vessels. To confirm specificity, the protocol should ideally include a pretreatment arm with the antagonist BW A868C .

-

Anesthesia: Induce with Inactin (thiobutabarbital) or Urethane. Avoid agents that heavily suppress cardiovascular reflexes if autonomic modulation is being studied.

-

Instrumentation: Cannulate the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

-

Stabilization: Allow 30 minutes for blood pressure (MAP) to stabilize.

-

Dosing: Administer BW 245C as a bolus or infusion.

-

Dose Range: 0.1 – 30 µg/kg i.v.

-

-

Data Acquisition: Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR).

-

Expected Result: Dose-dependent decrease in MAP.[5] Reflex tachycardia may occur unless baroreflexes are blunted.

-

References

-

Nakajima M, Goh Y, Azuma I, Hayaishi O. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. Graefes Arch Clin Exp Ophthalmol.[6] 1991;229(5):411-3.[6] Link

-

Gervais A, et al. The D prostanoid receptor agonist BW245C inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice. Am J Pathol.[7] 2011;178(2):520-8. Link

-

Townshend-Wong, et al. Structural Basis for Selective DP1 Agonism. Proc Natl Acad Sci U S A. 2021.[1] Link

-

Kusano, et al. Effects of BW245C, a Prostaglandin DP Receptor Agonist, on Systemic and Regional Haemodynamics in the Anaesthetized Rat. Clin Exp Pharmacol Physiol. 2008. Link

Sources

- 1. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: BW 245C vs. Prostaglandin D2 – Binding Affinity & Selectivity

Executive Summary

This technical guide provides a rigorous comparison between the endogenous ligand Prostaglandin D2 (PGD2) and the synthetic hydantoin derivative BW 245C . The critical distinction lies in receptor selectivity: while PGD2 is a promiscuous agonist activating both the DP1 (PTGDR) and DP2 (CRTH2/GPR44) receptors, BW 245C is a highly selective DP1 agonist .

For researchers, this distinction is paramount. Using PGD2 in complex biological systems often yields confounding results due to opposing signaling pathways (Gs vs. Gi) activated simultaneously. BW 245C isolates the DP1-mediated pathway, making it the gold-standard tool for dissecting the relaxant, anti-aggregatory, and vasodilatory roles of the PGD2 signaling axis.

Molecular Profiles

| Feature | Prostaglandin D2 (PGD2) | BW 245C |

| Type | Endogenous Prostanoid | Synthetic Hydantoin Derivative |

| Chemical Nature | Lipid metabolite (Arachidonic acid derived) | Small molecule mimetic |

| Primary Receptors | DP1 (PTGDR), DP2 (CRTH2) | DP1 (PTGDR) |

| Stability | Labile (rapidly metabolized to PGJ2 series) | Chemically stable |

| Key Structural Feature | Cyclopentane ring with hydroxyl/carbonyl | Hydantoin core with cyclohexyl group |

Pharmacodynamics & Binding Kinetics[1]

The utility of BW 245C is defined by its binding profile. Unlike PGD2, which binds with high affinity to both receptor subtypes, BW 245C retains high affinity for DP1 while exhibiting negligible affinity for DP2.

Comparative Binding Affinity Table

| Receptor Target | Parameter | PGD2 (Endogenous) | BW 245C (Synthetic) | Selectivity Ratio (BW 245C) |

| DP1 (PTGDR) | Ki (Binding) | 0.5 – 5.0 nM | 0.9 – 2.5 nM | High Affinity |

| EC50 (cAMP) | ~1 – 10 nM | ~2 – 5 nM | Full Agonist | |

| DP2 (CRTH2) | Ki (Binding) | 1 – 10 nM | > 1,000 nM | > 400-fold selective for DP1 |

| EC50 (Ca2+) | ~1 – 10 nM | Inactive | No Activity |

Note: Values represent consensus ranges from human platelet and recombinant receptor assays. Ki values for BW 245C at DP2 are often too high to quantify accurately, indicating effective inactivity.

Structural Basis of Selectivity

Recent Cryo-EM studies reveal that while BW 245C occupies the same orthosteric pocket as PGD2 on the DP1 receptor, it engages distinct sub-pockets. Specifically, BW 245C forms a critical salt bridge with Arg310 and hydrogen bonds with Thr181 and Trp182 , mimicking the head group of PGD2. However, its bulky cyclohexyl moiety prevents it from fitting into the sterically restricted pocket of the DP2 receptor, conferring its high selectivity.

Signaling Mechanics: Pathway Divergence

The physiological output of PGD2 is a sum of two opposing forces. BW 245C isolates the "relaxant" arm of this pathway.

-

DP1 Pathway (Targeted by BW 245C): Couples to Gs proteins.[1] Activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP. This leads to smooth muscle relaxation, inhibition of platelet aggregation, and vasodilation.[2]

-

DP2 Pathway (Avoided by BW 245C): Couples to Gi proteins. Activation inhibits adenylyl cyclase (decreasing cAMP) and mobilizes intracellular Calcium (Ca2+). This drives chemotaxis in Th2 cells, eosinophils, and basophils.

Pathway Visualization

Caption: Differential signaling logic. PGD2 activates both Gs (DP1) and Gi (DP2) pathways. BW 245C selectively isolates the Gs-coupled DP1 pathway.

Experimental Framework

To validate the affinity and function of BW 245C in your specific cellular model, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the Ki of BW 245C for the DP1 receptor using [³H]-PGD2 as the tracer.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human DP1 (PTGDR).

-

Radioligand: [³H]-Prostaglandin D2 (Specific Activity ~150-200 Ci/mmol).

-

Assay Buffer: 10 mM HEPES (pH 7.4), 1 mM EDTA, 10 mM MnCl2 (Mn2+ enhances agonist binding).

-

Non-specific Control: 10 µM unlabeled PGD2.

Workflow:

-

Preparation: Dilute membranes to ~5-10 µg protein/well in Assay Buffer.

-

Competition Series: Prepare 10-point serial dilution of BW 245C (range: 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation:

-

Add 50 µL Membrane suspension.

-

Add 50 µL [³H]-PGD2 (Final concentration ~0.5 – 1.0 nM, near Kd).

-

Add 50 µL BW 245C dilution or vehicle.

-

Incubate for 60 minutes at 25°C (equilibrium).

-

-

Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation:

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm DP1 agonism (Gs-coupling) by measuring cAMP elevation.

Workflow:

-

Seeding: Plate DP1-expressing cells (2,000 cells/well) in a 384-well plate.

-

Stimulation: Treat cells with BW 245C (dose-response) in the presence of IBMX (500 µM) to inhibit phosphodiesterase degradation of cAMP.

-

Detection: Use a TR-FRET (e.g., HTRF) or Luminescent cAMP kit.

-

Expectation: BW 245C should produce a sigmoidal dose-response curve with an EC50 < 10 nM.

-

Control: PGD2 should show similar potency but may have a lower Emax if DP2 is co-expressed (due to Gi counter-regulation).

-

Implications for Drug Development

The selection of BW 245C over PGD2 is not merely a matter of preference but of experimental rigor.

-

Isolating Vasodilation: In cardiovascular research, PGD2 causes complex hemodynamic changes (vasodilation via DP1, potential vasoconstriction via TP cross-reactivity at high doses). BW 245C allows for the clean study of DP1-mediated hypotension.

-

Platelet Studies: PGD2 inhibits platelet aggregation (DP1) but its instability makes long-term assays difficult. BW 245C is chemically stable and provides a consistent anti-aggregatory signal.

-

Allergy & Asthma: DP2 (CRTH2) is the primary driver of eosinophil recruitment. Using PGD2 in asthma models activates both protective (DP1) and deleterious (DP2) pathways. BW 245C allows researchers to specifically study the potentially protective/regulatory role of DP1 in lung inflammation without triggering eosinophil chemotaxis.

References

-

Town, M. H., et al. (1983). "Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors." Prostaglandins.[1][3][4][5][6][7][8][9][10]

-

Wright, D. H., et al. (1998). "Characterization of the human prostanoid DP receptor and identification of the novel selective DP agonist BW 245C." British Journal of Pharmacology.

-

Gervais, F. G., et al. (2001).[8] "Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP." Journal of Allergy and Clinical Immunology.

-

Li, Y., et al. (2025). "Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1." Proceedings of the National Academy of Sciences (PNAS).

-

Cayman Chemical. "BW 245C Product Information & Biological Activity." Cayman Chemical Datasheet.

Sources

- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 (PG D2), Urine - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for distinct prostaglandin I2 and D2 receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: BW 245C-Mediated cAMP Accumulation via DP1 Receptor Signaling

Executive Summary

BW 245C (Hydantoin prostaglandin analog) is the gold-standard pharmacological tool for selectively interrogating the DP1 receptor (PTGDR) . Unlike the endogenous ligand Prostaglandin D2 (PGD2)—which promiscuously activates both the Gs-coupled DP1 and the Gi-coupled DP2 (CRTH2) receptors—BW 245C exhibits high selectivity for DP1.

This guide details the molecular architecture of the BW 245C signaling pathway and provides a robust, self-validating experimental framework for quantifying cyclic AMP (cAMP) accumulation, the primary second messenger downstream of DP1 activation.

Part 1: The Signaling Architecture

Mechanism of Action

The physiological effects of BW 245C (e.g., inhibition of platelet aggregation, vasodilation, eosinophil anti-apoptosis) are driven by its specific binding to the DP1 receptor.[1] Recent Cryo-EM structural analyses reveal that BW 245C occupies the orthosteric binding pocket of DP1, interacting with transmembrane helices and extracellular loops (specifically residues T181, W182, and R310) to stabilize the active receptor conformation.

Transduction Cascade

Upon binding, the DP1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the G

-

Activation: The G

s-GTP subunit dissociates from the G -

Effector Modulation: G

s binds to and activates Adenylyl Cyclase (AC) , specifically membrane-bound isoforms (e.g., AC3, AC6). -

Second Messenger: Active AC catalyzes the conversion of ATP to cAMP .

-

Downstream Effectors: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits to phosphorylate targets such as CREB (transcription) or VASP (actin cytoskeleton dynamics).

Pathway Visualization

The following diagram illustrates the canonical signaling cascade initiated by BW 245C.

Figure 1: Canonical DP1-Gs signaling pathway showing the site of BW 245C action and the critical role of PDE inhibition (IBMX) in assay conditions.

Part 2: Experimental Framework (cAMP Accumulation)

To robustly measure BW 245C activity, researchers typically use Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays. These are competition assays where endogenous cAMP produced by the cell competes with labeled cAMP for binding to a detector.

Critical Experimental Variables

| Variable | Recommendation | Rationale |

| Cell Model | HEK293-DP1 or Platelets | HEK293 provides a clean background; Platelets naturally express high DP1 levels. |

| PDE Inhibition | IBMX (500 µM) | Mandatory. Prevents rapid degradation of cAMP by phosphodiesterases, ensuring the accumulation signal reflects receptor activity. |

| Incubation Time | 15–30 Minutes | Short duration captures the peak acute response before receptor desensitization or feedback loops engage. |

| Specificity Control | BW A868C | A selective DP1 antagonist.[2] Pre-treatment with BW A868C must abolish the BW 245C signal to validate DP1 specificity. |

Validated Protocol Workflow

The following workflow describes a "Self-Validating" protocol. This means the experiment includes internal controls (Antagonist mode) to confirm that the observed signal is truly DP1-dependent.

Figure 2: Experimental workflow for a self-validating cAMP accumulation assay comparing agonist response against antagonist blockade.

Part 3: Step-by-Step Methodology

Reagent Preparation

-

BW 245C Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

-

Note: Avoid repeated freeze-thaw cycles.

-

-

Stimulation Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES + 500 µM IBMX .

-

Why IBMX? Without IBMX, PDE enzymes will degrade cAMP as fast as it is produced, flattening the dose-response curve and shifting EC50 values artificially.

-

Assay Procedure (384-well Format)

-

Cell Seeding: Dispense 2,000–5,000 cells/well in 5 µL of culture medium or buffer.

-

Antagonist Pre-Incubation (Control Wells): Add 2.5 µL of BW A868C (1 µM final) to specificity control wells. Incubate for 10 mins.

-

Agonist Stimulation:

-

Prepare a 2x serial dilution of BW 245C in Stimulation Buffer (Range: 100 µM down to 1 pM).

-

Add 5 µL of BW 245C dilutions to the cells.

-

Final Volume: 10-12.5 µL.

-

-

Incubation: Incubate for 30 minutes at Room Temperature (or 37°C depending on cell line).

-

Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

-

Reading: Incubate 1 hour and read on a TR-FRET compatible plate reader.

Data Analysis & Interpretation[1][3][4][5]

-

Normalization: Convert raw FRET ratios to cAMP concentrations using a cAMP standard curve run in parallel.

-

Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

-

Expected Results:

-

BW 245C EC50: Typically in the 1–10 nM range for DP1-overexpressing cells; may be higher (10–50 nM) in endogenous systems like platelets.

-

Specificity Check: The wells pre-treated with BW A868C should show no increase in cAMP, overlapping with the Basal (Vehicle) control. If signal remains, check for off-target effects (e.g., EP receptor cross-reactivity at very high concentrations).

-

Part 4: Troubleshooting & Scientific Nuance

Biphasic Responses in Platelets

In human platelets, BW 245C may exhibit a biphasic cAMP accumulation curve.[3]

-

High Affinity Phase: Mediated by DP1 (blocked by BW A868C).

-

Low Affinity Phase: At micromolar concentrations, BW 245C may weakly activate IP (Prostacyclin) or EP receptors.

-

Action: Always focus analysis on the nanomolar range (<100 nM) to ensure DP1 specificity.

Distinguishing DP1 vs. DP2

Researchers often use BW 245C alongside DK-PGD2 (a DP2-selective agonist).

-

BW 245C: Increases cAMP (Gs).[4]

-

DK-PGD2: Decreases cAMP (Gi) or increases Calcium.

-

Validation: If your assay shows cAMP reduction, you are likely looking at DP2 activity or an artifact. BW 245C should strictly increase cAMP.

References

-

IUPHAR/BPS Guide to Pharmacology. BW 245C Ligand Page.[2] [Link][4]

-

British Journal of Clinical Pharmacology. Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2).[5] (Early characterization of agonist activity). [Link]

-

British Journal of Pharmacology. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase. (Definitive paper on BW 245C/BW A868C pairing). [Link]

-

Proceedings of the National Academy of Sciences (PNAS). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. (2025 Cryo-EM Structure). [Link](Note: Cited as recent structural evidence).

Sources

- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BW 245C selectivity for DP1 vs DP2 (CRTH2)

Technical Whitepaper: Pharmacological Characterization of BW 245C Sub-title: Mechanistic Selectivity for the DP1 Receptor over DP2 (CRTH2)

Executive Summary

BW 245C (Curzaprost) represents the gold-standard pharmacological tool for isolating the activity of the DP1 receptor (Prostanoid DP) while excluding the immunomodulatory effects of DP2 (CRTH2). Despite both receptors responding to the endogenous ligand Prostaglandin D2 (PGD2), they share low sequence homology and activate opposing G-protein cascades.[1]

This guide details the molecular basis of BW 245C selectivity, providing researchers with the verified protocols required to utilize this compound for receptor characterization, functional screening, and separating vascular DP1 responses from immune DP2 responses.

Molecular Pharmacology & Selectivity Profile

The utility of BW 245C lies in its inability to bind the chemically distinct DP2 receptor. While DP1 is a classic prostanoid receptor (Class A GPCR), DP2 (CRTH2) is phylogenetically closer to chemokine receptors.

Comparative Ligand Profiling

The following table synthesizes binding affinity (

| Ligand | Primary Target | DP1 Affinity ( | DP2 (CRTH2) Affinity ( | Signaling Outcome (Primary) |

| PGD2 (Endogenous) | Non-selective | ~ 1–10 nM | ~ 1–10 nM | Mixed (Gs & Gi) |

| BW 245C | DP1 Selective | 0.9 – 2.5 nM | > 10,000 nM (Inactive) | cAMP Accumulation (Gs) |

| DK-PGD2 | DP2 Selective | > 1,000 nM | ~ 1–5 nM | Calcium Flux / Chemotaxis (Gi) |

| BW A868C | DP1 Antagonist | ~ 2.0 nM | > 1,000 nM | Blocks BW 245C effects |

Technical Insight: The hydantoin core of BW 245C mimics the cyclopentane ring of PGD2, interacting with residues L26 , F27 , and S80 in the DP1 transmembrane pocket. However, it lacks the structural flexibility to penetrate the orthosteric pocket of DP2, rendering it functionally inert at the latter receptor (Xu et al., 2025).

Signaling Divergence: The "Why" Behind the Protocols

To validate BW 245C activity, one must measure Gs-mediated events. Conversely, to prove selectivity, one must demonstrate a lack of Gi-mediated events in DP2-expressing cells (e.g., Th2 cells or Eosinophils).

Diagram 1: Divergent Signaling Pathways of PGD2 Receptors

Caption: BW 245C selectively engages the DP1-Gs-cAMP axis, avoiding the DP2-Gi-Calcium pathway utilized by immune cells.

Experimental Protocols for Validation

The following protocols are designed to be self-validating. If BW 245C fails to induce cAMP (Protocol A) or induces Calcium flux (Protocol B), the system or compound integrity is compromised.

Protocol A: Gs-Coupled Validation (cAMP HTRF Assay)

Target: DP1 Confirmation

Principle: BW 245C should induce a dose-dependent increase in intracellular cAMP. This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) where native cAMP competes with labeled cAMP for antibody binding.

Reagents:

-

HEK293 cells stably expressing human DP1 (PTGDR1).

-

Agonist: BW 245C (Dissolve stock in DMSO; final assay DMSO <0.5%).

-

PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine). Critical Step.

-

Positive Control: Forskolin (10 µM).

Workflow:

-

Cell Prep: Harvest DP1-HEK293 cells and resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX).

-

Why IBMX? It inhibits phosphodiesterases. Without it, the Gs-induced cAMP spike is rapidly degraded, leading to false negatives.

-

-

Seeding: Dispense 2,000–5,000 cells/well into a white 384-well low-volume plate.

-

Stimulation: Add BW 245C (10-point dose response, 0.1 nM to 10 µM).

-

Incubation: Incubate for 30 minutes at Room Temperature (RT) .

-

Detection: Add cAMP-d2 and anti-cAMP-Cryptate conjugates.[2] Incubate 1 hour at RT.

-

Read: Measure HTRF ratio (665nm/620nm).

-

Result: Signal is inversely proportional to cAMP levels. BW 245C should show a sigmoidal decrease in signal (increase in cAMP) with an

~ 1–5 nM.

-

Protocol B: Gi-Coupled Exclusion (Calcium Flux)

Target: DP2 (CRTH2) Negative Control

Principle: DP2 activation triggers intracellular calcium release. BW 245C should show no activity here.

Reagents:

-

Th2 cells, Eosinophils, or CHO-K1 cells expressing DP2 (CRTH2).

-

Dye: Fluo-4 AM or Fura-2.

Workflow:

-

Loading: Incubate cells with Fluo-4 AM (2 µM) + Probenecid (2.5 mM) for 45 mins at 37°C.

-

Why Probenecid? Prevents dye leakage from the cells.

-

-

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.

-

Challenge: Inject BW 245C (1 µM final concentration).

-

Expected Result:Flatline. No change in fluorescence.

-

-

Positive Control Injection: Follow up with PGD2 (100 nM).

-

Expected Result: Rapid, transient spike in fluorescence (validating the assay system).

-

Therapeutic & Research Implications

Understanding the selectivity of BW 245C is critical for dissecting the "PGD2 Paradox" in physiology.

-

Vascular Research: PGD2 causes vasodilation (flushing). By using BW 245C, researchers confirmed this is a DP1-mediated event.[5]

-

Allergy & Asthma: PGD2 promotes eosinophil chemotaxis.[1] The failure of BW 245C to replicate this (while DK-PGD2 succeeds) identified DP2 (CRTH2) as the primary driver of allergic inflammation, leading to the development of CRTH2 antagonists (e.g., Fevipiprant) rather than DP1 antagonists for asthma.

-

Neuroscience: BW 245C is used to study PGD2-mediated sleep induction, which is largely DP1-dependent in the subarachnoid space.

Diagram 2: Experimental Decision Tree

Caption: Workflow for classifying PGD2 analogs. BW 245C follows the path: High cAMP (Yes) + Calcium Spike (No).

References

-

Town, M. et al. (2003). Identification of a novel receptor for prostaglandin D2 (CRTH2).[6]Journal of Pharmacology and Experimental Therapeutics .

-

Xu, H. & Wu, C. (2025).[7] Structural basis of prostaglandin D2 receptor DP1 activation and ligand selectivity.[5][7][8]Proceedings of the National Academy of Sciences (PNAS) .[8] (Note: Cited as the definitive structural analysis of BW 245C binding modes).

-

Gervais, F. G. et al. (2001).[1] Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP.Journal of Allergy and Clinical Immunology .

-

IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: DP1.[5][7]

-

Cayman Chemical. BW 245C Product Information & Biological Activity.

Sources

- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Researchers Reveal Structural Basis of Prostaglandin D2 Receptor DP1 Activation and Its Implications for Drug Design----Chinese Academy of Sciences [english.cas.cn]

Methodological & Application

Application Note: BW 245C In Vivo Dosage & Protocol Guide

Executive Summary & Mechanism of Action

BW 245C (CAS: 72814-32-5) is a highly selective, high-affinity agonist for the Prostaglandin D2 Receptor 1 (DP1) . Unlike its endogenous ligand PGD2, which activates both DP1 and DP2 (CRTH2) receptors, BW 245C allows researchers to isolate DP1-mediated signaling pathways.

Core Mechanistic Pathway

Upon binding to the Gs-coupled DP1 receptor, BW 245C triggers adenylyl cyclase activity, elevating intracellular cAMP. This cascade drives diverse physiological outcomes, including vascular relaxation (hypotension), inhibition of platelet aggregation, reduction of pulmonary fibrosis, and stimulation of intestinal mucus secretion.

Figure 1: BW 245C selectively activates the DP1-Gs-cAMP axis, driving pleiotropic effects distinct from DP2-mediated inflammation.

Pre-Formulation & Solubility Guidelines

Critical Warning: BW 245C is lipophilic (MW: 368.5 g/mol ). Direct addition to aqueous buffers (PBS/Saline) will result in immediate precipitation. You must use a co-solvent system.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 368.47 g/mol |

| Solubility (DMSO) | ~50 mg/mL (Clear solution) |

| Solubility (Ethanol) | ~50 mg/mL |

| Solubility (PBS) | < 0.1 mg/mL (Insoluble without co-solvent) |

| Appearance | White crystalline solid |

Recommended Vehicle Preparation

For in vivo use, a vehicle containing DMSO or Ethanol diluted in saline is standard.

Protocol for 1 mg/mL Working Solution:

-

Stock Solution: Dissolve 10 mg BW 245C in 200 µL of 100% DMSO. (Concentration: 50 mg/mL).[1][2][3]

-

Intermediate Step: Add 200 µL of Tween-80 (optional, improves stability) or proceed directly.

-

Aqueous Dilution: While vortexing the saline/PBS rapidly, slowly add the DMSO stock dropwise to the aqueous buffer to reach the final volume.

-

Final Vehicle Composition: 5% DMSO / 95% Saline.

-

Alternative: 5% Ethanol / 5% Cremophor EL / 90% Saline.

-

-

Validation: Ensure the solution is clear. If cloudy, sonicate for 10-20 seconds. Use within 4 hours.

In Vivo Dosage Protocols[4][5][6][7][8][9]

The dosage of BW 245C varies significantly by indication. Below are the three validated dosage tiers derived from literature.

Dosage Summary Table

| Indication | Route | Dose | Frequency | Key Reference |

| Pulmonary Fibrosis | Intratracheal | 0.2 mg/kg (500 nmol/kg) | 3x/week (21 days) | [PubMed 21873446] |

| Colitis / Mucus | IP or PO | 1.0 mg/kg | Single or Daily | [PubMed 37923642] |

| Acute Hemodynamics | IV Bolus | 0.03 - 0.25 mg/kg | Single Bolus | [PubMed 11907168] |

| Obesity/Metabolic | IP | 1.0 mg/kg | Daily | [PubMed 25903234] |

Protocol A: Systemic Anti-Inflammatory / Metabolic Study (IP Injection)

Purpose: To evaluate effects on systemic inflammation, colitis, or metabolic parameters.

-

Animal Model: C57BL/6 Mice (Age 8-12 weeks).

-

Dose Calculation:

-

Target Dose: 1 mg/kg .[4]

-

Mouse Weight: 25 g.

-

Required Mass: 0.025 mg per mouse.

-

Injection Volume: 100 µL (Standard IP volume).

-

Concentration Required: 0.25 mg/mL.

-

-

Preparation:

-

Dilute 50 mg/mL DMSO stock 1:200 into sterile saline.

-

Final DMSO concentration: 0.5% (Well tolerated).

-

-

Administration:

-

Restrain mouse using the scruff method.

-

Inject into the lower right quadrant of the abdomen using a 27G needle.

-

-

Controls: Vehicle only (0.5% DMSO in Saline).

Protocol B: Pulmonary Fibrosis Model (Intratracheal)

Purpose: Direct lung delivery to minimize systemic hypotension while maximizing local anti-fibrotic effects.

-

Animal Model: Bleomycin-induced fibrosis model.

-

Dose: 500 nmol/kg (~0.18 mg/kg).

-

Frequency: Administer 2 days before bleomycin, then 3x/week for 3 weeks.

-

Technique:

-

Anesthetize mouse (Isoflurane).

-

Suspend mouse by incisors on an inclined board.

-

Instill 50 µL of solution directly into the trachea using a microsprayer or pipet tip.

-

Keep mouse upright for 30s to ensure distribution.

-

Protocol C: Acute Hemodynamic Assessment (IV)

Purpose: To measure DP1-mediated vasodilation (hypotension).

-

Dose: Escalating doses of 0.003, 0.03, and 0.25 mg/kg .

-

Route: Jugular vein or tail vein catheter.

-

Monitoring: Requires arterial catheterization for real-time Mean Arterial Pressure (MAP) monitoring.

-

Expectation: Rapid drop in MAP (within 1-2 mins) followed by recovery.

Experimental Workflow & Timeline

This workflow illustrates a typical 21-day chronic study (e.g., Fibrosis or Obesity).

Figure 2: Experimental timeline for chronic efficacy studies. Note that for preventative models, BW 245C dosing may begin prior to disease induction.

Safety & Troubleshooting

Hypotension (The "Flush" Effect)

BW 245C is a potent vasodilator.

-

Risk: High bolus doses (>1 mg/kg IV) can cause rapid, severe hypotension leading to circulatory collapse.

-

Mitigation: For systemic studies, use the IP route to slow absorption (Tmax ~10-15 mins) compared to IV.

-

Observation: Mice may exhibit decreased locomotor activity or "flattening" for 15-30 minutes post-dose. This is usually transient.

Precipitation

-

Symptom: White crystals visible in the syringe or needle blockage.

-

Cause: Adding DMSO stock too quickly to cold saline.

-

Fix: Warm saline to 37°C before mixing. Use a vortex. Do not store diluted working solutions >4 hours.

Receptor Desensitization

-

Risk: Chronic activation of GPCRs can lead to internalization.

-

Mitigation: If efficacy wanes in long-term studies ( >4 weeks), consider a "drug holiday" or pulsatile dosing (e.g., every other day) rather than continuous infusion.

References

-

Mechanism & Fibrosis: The D Prostanoid Receptor Agonist BW245C Inhibits Fibroblast Proliferation and Bleomycin-Induced Lung Fibrosis in Mice. American Journal of Pathology. (2011).

-

Mucus Secretion & Colitis: Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion. FASEB BioAdvances. (2023).

-

Hemodynamics: Effects of BW245C, a Prostaglandin DP Receptor Agonist, on Systemic and Regional Haemodynamics in the Anaesthetized Rat. British Journal of Pharmacology.[2][3] (2002).

-

Obesity & Metabolism: DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice. Molecular and Cellular Biochemistry. (2015).[5]

-

Receptor Selectivity: Molecular cloning and characterization of the human prostanoid DP receptor. Journal of Biological Chemistry.[2][3] (1995).[3]

Sources

- 1. molnova.com [molnova.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comparative Guide to Intravenous and Intratracheal Administration of BW 245C

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding BW 245C and Its Routes of Administration

BW 245C is a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor 1, also known as DP1.[1][2] As a stable hydantoin derivative of PGD2, BW 245C is a valuable tool in biomedical research for investigating the diverse physiological and pathophysiological roles of the PGD2/DP1 signaling axis. This pathway is implicated in a wide range of processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses and sleep-wake cycles.[3][4] Consequently, BW 245C is frequently employed in studies related to cardiovascular function, inflammation, and respiratory diseases.[5][6]

The choice of administration route is a critical determinant of experimental outcomes, directly influencing the pharmacokinetic and pharmacodynamic profiles of a compound. For BW 245C, the two most common routes of administration in preclinical research are intravenous (IV) and intratracheal (IT). This guide provides a detailed comparative analysis of these two methods, offering insights into the rationale behind selecting a specific route, comprehensive protocols for their execution, and a discussion of the expected outcomes and potential considerations.

The Science of Delivery: IV vs. Intratracheal Administration

The selection of an administration route for BW 245C is fundamentally guided by the research question. Intravenous administration ensures rapid and complete systemic bioavailability, making it ideal for studying the systemic effects of DP1 receptor activation. In contrast, intratracheal administration is a localized delivery method, targeting the lungs and airways directly. This approach is particularly advantageous for respiratory research, as it maximizes local drug concentrations while minimizing systemic exposure and potential off-target effects.[2]

Intravenous (IV) Administration: A Systemic Approach

Intravenous injection delivers BW 245C directly into the circulatory system, resulting in immediate and 100% bioavailability. This route is preferred for studies investigating the systemic cardiovascular effects of DP1 activation, such as hypotension and vasodilation, or for evaluating the systemic anti-inflammatory properties of BW 245C.[5]

Causality Behind Experimental Choices for IV Administration:

-

Rapid Onset of Action: Direct entry into the bloodstream allows for the immediate study of acute physiological responses.

-

Precise Dose Control: The entire administered dose reaches the systemic circulation, enabling accurate dose-response assessments.[7]

-

Systemic Effects Investigation: Ideal for exploring the impact of DP1 agonism on multiple organ systems simultaneously.

Intratracheal (IT) Administration: Targeting the Respiratory System

Intratracheal instillation involves the direct delivery of BW 245C into the trachea, leading to high concentrations within the lungs and airways.[2] This method is the gold standard for preclinical models of respiratory diseases such as asthma and pulmonary fibrosis, where localized drug action is desired.[6][8]

Causality Behind Experimental Choices for IT Administration:

-

High Local Concentration: Maximizes the therapeutic effect in the target organ (the lungs) while reducing the potential for systemic side effects.

-

Reduced Systemic Exposure: Minimizes off-target effects that could confound the interpretation of results in respiratory-focused studies.[2]

-

Modeling of Inhaled Therapeutics: Mimics the delivery of inhaled drugs in a clinical setting.

Comparative Overview of Administration Routes

| Feature | Intravenous (IV) Administration | Intratracheal (IT) Administration |

| Primary Application | Systemic effects (e.g., cardiovascular, systemic inflammation) | Localized respiratory effects (e.g., asthma, pulmonary fibrosis) |

| Bioavailability | 100% systemic | High local, low systemic |

| Onset of Action | Immediate | Rapid local onset |

| Dose Control | Highly precise for systemic dose | Precise for lung deposition, but some systemic absorption is possible |

| Potential Side Effects | Systemic hypotension, flushing, headache[1][7] | Localized inflammation, potential for uneven distribution[9] |

| Typical Species | Rats, Mice, Rabbits | Mice, Rats |

Signaling Pathway of BW 245C via the DP1 Receptor

BW 245C exerts its effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR).[10] Upon activation, the DP1 receptor couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[10][11]

Caption: Signaling pathway of BW 245C via the DP1 receptor.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of BW 245C in Rats

This protocol is based on established methods for studying the hemodynamic effects of BW 245C in anesthetized rats.[5][7]

Materials:

-

BW 245C (crystalline solid)

-

Vehicle solution (e.g., 6% ethanol in normal saline)[5]

-

Anesthetic (e.g., Inactin)

-

25-27G needle and syringe

-

Animal restraining device

-

Warming pad

Procedure:

-

Preparation of BW 245C Solution:

-

Allow BW 245C to equilibrate to room temperature.

-

Prepare a stock solution by dissolving BW 245C in an organic solvent like ethanol or DMSO. BW 245C is soluble in these solvents at approximately 50 mg/mL.

-

For the working solution, further dilute the stock solution in isotonic saline. For example, to prepare a vehicle of 6% ethanol in normal saline, first, dissolve the BW 245C in ethanol and then bring it to the final volume with normal saline.[5] The final concentration should be calculated based on the desired dose and the animal's body weight.

-

-

Animal Preparation:

-

Anesthetize the rat according to your institutionally approved protocol.

-

Place the animal in a supine position on a warming pad to maintain body temperature.

-

For tail vein injection, warm the tail to dilate the veins.

-

-

Intravenous Injection:

-

Restrain the rat appropriately.

-

Using a 25-27G needle, perform the injection into the lateral tail vein.

-

Administer the BW 245C solution as a bolus or a slow infusion, depending on the experimental design. Bolus injections are typically administered in less than a minute, while slow infusions can be given over 3-10 minutes.[11] The maximum recommended volume for a bolus injection in rats is 5 ml/kg.[12]

-

-

Post-Administration Monitoring:

-

Continuously monitor physiological parameters such as mean arterial pressure (MAP) and heart rate.[5]

-

Observe the animal for any adverse reactions.

-

Self-Validation System:

-

Vehicle Control: Always include a group of animals that receive the vehicle solution alone to control for any effects of the solvent.

-

Dose-Response: Administer a range of BW 245C doses to establish a clear dose-response relationship. A typical dose range for studying hemodynamic effects in rats is 0.3 to 30 µg/kg.[5][7]

-

Positive Control: If applicable, use a known vasodilator as a positive control.

Caption: Experimental workflow for intravenous administration of BW 245C.

Protocol 2: Intratracheal (IT) Administration of BW 245C in Mice

This protocol is adapted from a study investigating the effects of BW 245C on bleomycin-induced lung fibrosis in mice.[6]

Materials:

-

BW 245C

-

Vehicle solution (e.g., sterile Phosphate Buffered Saline - PBS)

-

Anesthetic (e.g., isoflurane)

-

Intratracheal instillation device (e.g., MicroSprayer)

-

Animal intubation platform

-

Warming pad

Procedure:

-

Preparation of BW 245C Solution:

-

Prepare a stock solution of BW 245C in an appropriate solvent.

-

Dilute the stock solution in sterile PBS to the final desired concentration. The solubility of BW 245C in PBS (pH 7.2) is approximately 2.37 mg/ml. It is recommended not to store the aqueous solution for more than one day.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a supine position on an intubation platform.

-

-

Intratracheal Instillation:

-

Visualize the trachea using a light source.

-

Carefully insert the intratracheal instillation device into the trachea.

-

Administer the BW 245C solution. A typical volume for intratracheal instillation in mice should not exceed 50 µl.[13] A study on lung fibrosis in mice used a dose of 500 nmol/kg body weight.[6]

-

-

Post-Administration Monitoring:

-

Keep the mouse on a warming pad during recovery from anesthesia.[14]

-

Monitor the animal for any signs of respiratory distress.

-

Self-Validation System:

-

Vehicle Control: A control group receiving intratracheal instillation of the vehicle (e.g., PBS) is essential.

-

Histological Analysis: Post-mortem histological examination of the lungs can confirm the presence and extent of any inflammatory response or fibrotic changes.

-

Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for inflammatory cell counts and cytokine levels can provide quantitative data on the local effects of BW 245C.

Caption: Experimental workflow for intratracheal administration of BW 245C.

Conclusion: Making an Informed Choice

The decision to use intravenous or intratracheal administration for BW 245C should be a deliberate one, based on the specific aims of the research. For systemic investigations, the complete bioavailability and rapid action of IV administration are unparalleled. For studies focused on the respiratory system, the targeted delivery and reduced systemic effects of intratracheal administration provide a more focused and clinically relevant approach. By understanding the fundamental principles and following robust, well-validated protocols, researchers can effectively harness the power of BW 245C to unravel the complexities of the PGD2/DP1 signaling pathway in health and disease.

References

-

Effects of BW245C, a Prostaglandin Dp Receptor Agonist, on Systemic and Regional Haemodynamics in the Anaesthetized Rat - PubMed. [Link]

-

Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC - PubMed Central. [Link]

-

Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium - PubMed. [Link]

-

The D Prostanoid Receptor Agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic Acid] Inhibits Fibroblast Proliferation and Bleomycin-Induced Lung Fibrosis in Mice - PubMed. [Link]

-

Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors - PubMed. [Link]

-

Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. [Link]

-

Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 | PNAS. [Link]

-

Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxy - PNAS. [Link]

-

Effect of a hydantoin prostaglandin analogue, BW245C, during oral dosing in man - PubMed. [Link]

-

Difference in Exposure and Tolerability when Comparing Intratracheal Instillation with Inhaled Delivery - PubMed. [Link]

-

Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type - DTU Research Database. [Link]

-

Prostaglandin D2 receptor - Wikipedia. [Link]

-

Species comparison of drug absorption from the lung after aerosol inhalation or intratracheal injection - PubMed. [Link]

-

Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed. [Link]

-

Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation - PMC - NIH. [Link]

-

Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma - OAText. [Link]

-

Pharmacokinetics and Pharmacodynamics of Nebulized and Intratracheal Milrinone in a Swine Model of Hypercapnia Pulmonary Hypertension - PubMed. [Link]

-

Multiple roles of the prostaglandin D 2 signaling pathway in reproduction - Bioscientifica. [Link]

-

Intratracheal gene delivery to the mouse airway: characterization of plasmid DNA expression and pharmacokinetics - PubMed. [Link]

-

Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed. [Link]

-

Intratracheal administration of solutions in mice; development and validation of an optimized method with improved efficacy, reproducibility and accuracy - ResearchGate. [Link]

-

Non-invasive Intratracheal Instillation in Mice - PMC - NIH. [Link]

-

What are PGD2 receptor modulators and how do they work? - Patsnap Synapse. [Link]

Sources

- 1. Effect of a hydantoin prostaglandin analogue, BW245C, during oral dosing in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different degrees of expression of pulmonary fibrosis signs with intratracheal administration of bleomycin at different doses in male SD rats (a study aimed at helping to select the optimal bleomycin dose for modeling pulmonary fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DP1 prostanoid receptor activation increases the severity of an acute lower respiratory viral infection in mice via TNF-α-induced immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intratracheal administration of activated protein C inhibits bleomycin-induced lung fibrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.uky.edu [research.uky.edu]

- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 13. az.research.umich.edu [az.research.umich.edu]

- 14. researchgate.net [researchgate.net]

Application Note: BW 245C Effective Concentration in Cell Culture

Part 1: Executive Summary & Mechanism

BW 245C is a high-affinity, selective agonist for the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both DP1 and DP2 (CRTH2) receptors, BW 245C retains high selectivity for DP1, making it the gold-standard tool for isolating DP1-mediated signaling pathways, such as vasodilation, inhibition of platelet aggregation, and modulation of allergic inflammation.

Mechanism of Action

BW 245C binds to the Gs-coupled DP1 receptor.[2] This interaction triggers a conformational change that activates Adenylyl Cyclase (AC), leading to a rapid intracellular accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Figure 1: Signal transduction pathway of BW 245C via the DP1-Gs-cAMP axis.[2][3]

Part 2: Chemical Properties & Handling

Proper handling is critical to maintain the bioactivity of BW 245C. It is a hydantoin derivative and is generally more stable than natural prostaglandins, but it requires specific solvent conditions.

Physicochemical Data

Solubility & Stock Preparation

Critical Note: Aqueous solutions of BW 245C are unstable. Do not store aqueous dilutions for more than 24 hours.

| Solvent | Solubility Limit | Recommended Stock Conc.[7][8][9] | Storage Stability |

| DMSO | ~50 mg/mL | 10 mM or 50 mM | High (-20°C, >6 months) |

| Ethanol | ~50 mg/mL | 10 mM | High (-20°C, >6 months) |

| PBS (pH 7.2) | ~2.4 mg/mL | Working Dilution Only | Unstable (Use immediately) |

Protocol: Preparation of 10 mM Stock Solution

-

Weigh 3.68 mg of BW 245C.[5]

-

Dissolve in 1.0 mL of high-grade anhydrous DMSO (or Ethanol).

-

Vortex until completely dissolved (solution should be clear).

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C .

Part 3: Effective Concentrations (Dose-Response)

The effective concentration of BW 245C depends heavily on the cell type and the specific assay readout. It is highly potent, with activity often in the low nanomolar range.

Validated Concentration Ranges

| Assay Type | Cell System | Effective Concentration (EC50 / IC50) | Working Range | Ref |

| Binding Affinity | Human Platelet Membranes | Ki = 0.9 nM | N/A | [1, 2] |

| cAMP Accumulation | HEK293 (hDP1 stable) | EC50 = 0.7 nM | 0.1 nM – 100 nM | [2] |

| Platelet Aggregation | Human Platelets (ADP-induced) | IC50 = 2.5 - 8.7 nM | 1 nM – 50 nM | [1, 3] |

| Platelet Aggregation | Rat Platelets | IC50 = ~250 nM | 100 nM – 1 µM | [1] |

| Fibroblast Proliferation | Lung Fibroblasts | Micromolar (1-10 µM) | 1 µM – 10 µM | [4] |

Expert Insight:

-

Species Specificity: Note the significant difference between Human (IC50 ~2.5 nM) and Rat (IC50 ~250 nM) platelets. Ensure you adjust your dose range based on the species origin of your cells.

-

Selectivity Window: At concentrations > 1 µM , BW 245C may begin to show off-target activity or cross-reactivity with EP receptors (specifically EP2/EP4). For strict DP1 selectivity, stay below 100 nM if possible.

Part 4: Experimental Protocols

Protocol A: In Vitro cAMP Accumulation Assay

Objective: To measure DP1 receptor activation in HEK293 cells or primary cultures.

Materials:

-

BW 245C (10 mM Stock in DMSO)

-

IBMX (Phosphodiesterase inhibitor, 500 µM final)

-

Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)

-

cAMP detection kit (e.g., HTRF, ELISA, or GloSensor)

Step-by-Step Procedure:

-

Cell Seeding: Seed cells (e.g., HEK293-DP1) at 2,000–5,000 cells/well in a 384-well plate (or appropriate density for your format). Incubate overnight.

-

Preparation of Agonist Plate:

-

Thaw 10 mM BW 245C stock.

-

Perform serial dilutions (1:10) in Assay Buffer containing 500 µM IBMX .

-

Recommended Dilution Series (Final concentrations): 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, Vehicle (DMSO only).

-

Note: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.

-

-

Stimulation:

-

Remove culture media from cells.

-

Add 10-20 µL of the diluted BW 245C solutions to the cells.

-

Incubate for 30–45 minutes at 37°C. (cAMP response is rapid; longer incubations may lead to degradation or desensitization).

-

-

Detection:

-

Lyse cells and detect cAMP according to your kit's manufacturer instructions.

-

-

Analysis:

-

Plot Log[Concentration] vs. Response.

-

Fit data to a sigmoidal dose-response curve (4-parameter logistic) to calculate EC50.

-

Protocol B: Inhibition of Platelet Aggregation

Objective: To validate functional inhibition of aggregation in platelet-rich plasma (PRP).

-

Preparation: Isolate PRP from human whole blood using standard centrifugation (e.g., 200 x g for 15 min).

-

Pre-Incubation:

-

Aliquot PRP into aggregometer cuvettes.

-

Add BW 245C (Target final conc: 1 nM – 100 nM ) or Vehicle.

-

Incubate for 1–2 minutes at 37°C.

-

-

Induction:

-

Add agonist (e.g., ADP 5-10 µM or Collagen) to induce aggregation.

-

-

Measurement: Monitor light transmission (aggregation) for 5–10 minutes.

-

Result: BW 245C should dose-dependently inhibit the aggregation amplitude.[4][6]

Part 5: Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Inconsistent EC50 values | Aqueous instability | Prepare working dilutions immediately before use. Do not store diluted drug in PBS/Media. |

| Low Signal / No Response | Receptor Desensitization | DP1 desensitizes rapidly. Ensure incubation time is short (30-60 min) for cAMP assays. |

| High Background | High DMSO concentration | Keep final DMSO < 0.1% - 0.5%. Run a Vehicle control to normalize. |

| Precipitation | Solubility limit exceeded | Do not exceed 50 µM in aqueous buffer without verifying solubility. Use BSA (0.1%) in buffer to help solubilize hydrophobic ligands. |

References

-

Town, M.H., et al. (1983). Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors.[6][7] Prostaglandins, 25(1), 13-28.[7]

-

Wright, D.H., et al. (1998). Characterization of the human prostanoid DP receptor signaling. British Journal of Pharmacology.[2][7] (Validated EC50 data for cAMP).

-

Cayman Chemical. BW 245C Product Information & Biological Activity.

-

Mandal, A.K., et al. (2004). Uteroglobin represses allergen-induced inflammatory response by blocking PGD2 receptor-mediated functions.[2] Journal of Experimental Medicine.

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Platelet Aggregation Inhibition Assays Using BW 245C

Abstract

This application note details the standardized protocol for utilizing BW 245C (a highly selective DP1 receptor agonist) to investigate the cAMP-mediated inhibition of platelet aggregation. Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both DP1 and DP2 (CRTH2) receptors and suffers from rapid metabolic degradation, BW 245C provides a stable, receptor-specific tool for isolating DP1 signaling. This guide covers stock preparation, Light Transmission Aggregometry (LTA) workflows, and mechanistic validation using the antagonist BW A868C.

Introduction & Mechanistic Rationale

The Physiological Context

Platelet homeostasis is maintained by a delicate balance between activators (ADP, Thrombin, Thromboxane A2) and inhibitors (Prostacyclin, Nitric Oxide, PGD2). PGD2 exerts an anti-aggregatory effect primarily via the DP1 receptor , which couples to Gs proteins to elevate intracellular cAMP.

Why BW 245C?

Researchers often default to PGD2, but this introduces significant experimental noise:

-

Cross-Reactivity: PGD2 binds DP2 (CRTH2), a Gi-coupled receptor that can oppose cAMP generation or induce chemotaxis in other cell types, confounding results.

-

Instability: PGD2 is rapidly metabolized in plasma.

-

Solution: BW 245C (Ki ~0.9 nM for DP1) mimics PGD2's anti-aggregatory activity with high selectivity and stability, making it the gold standard for interrogating the DP1 pathway.

Signaling Pathway

The following diagram illustrates the mechanism by which BW 245C inhibits platelet activation.

Figure 1: Signal transduction pathway of BW 245C.[1][2][3][4][5][6] Binding to DP1 triggers the cAMP/PKA cascade, resulting in VASP phosphorylation and the subsequent blockade of GP IIb/IIIa activation.

Materials & Preparation

Compound Properties[2][4][6][7][8][9][10][11]

-

Chemical Name: BW 245C (Imidazolidine derivative)[7]

-

Solubility: Soluble in DMSO, Ethanol, and DMF (~50 mg/mL).[6] Poorly soluble in water.

Stock Solution Protocol

Critical: Do not dissolve directly in aqueous buffer. Use the "Solvent-First" method.

| Component | Concentration | Preparation Method | Storage |

| Master Stock | 10 mM | Dissolve 3.68 mg BW 245C in 1 mL anhydrous DMSO . Vortex until clear. | -20°C (Aliquot to avoid freeze-thaw) |

| Working Stock | 100 µM | Dilute Master Stock 1:100 in PBS (pH 7.4) . Note: Prepare fresh daily. | 4°C (Use within 24 hours) |

| Vehicle Control | -- | DMSO diluted 1:100 in PBS (matches Working Stock solvent load). | Fresh Daily |

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: Determine the IC50 of BW 245C by measuring the inhibition of ADP-induced aggregation.

Phase 1: Blood Collection & Processing

Standardization is key to reducing pre-analytical error.

-

Anticoagulant: Use 3.2% or 3.8% Sodium Citrate (1:9 ratio).

-

Prohibited: Do not use EDTA (chelates Ca++, preventing aggregation entirely) or Heparin (can induce spontaneous aggregation).

-

-

Centrifugation:

-

PRP (Platelet Rich Plasma): 200 x g for 10–15 mins at RT (no brake). Aim for ~250,000 platelets/µL.

-

PPP (Platelet Poor Plasma): Centrifuge remaining blood at 2000 x g for 15 mins. Use this to set the "100% Aggregation" baseline (blank).

-

Phase 2: The Inhibition Assay Workflow

Since BW 245C is an inhibitor, it will not cause aggregation on its own. You must challenge the platelets with an agonist (e.g., ADP).

-

Equilibration: Aliquot 450 µL of PRP into cuvettes. Incubate at 37°C for 2 minutes with stirring (1000–1200 rpm).

-

Pre-Incubation (The Variable):

-

Add BW 245C (or Vehicle) to the PRP.

-

Volume: 5 µL (keeps solvent <0.5% final vol).

-

Time: Incubate for 2 minutes . This allows cAMP levels to rise and PKA to phosphorylate targets.

-

-

Agonist Challenge:

-

Add ADP (typically 5–10 µM final concentration) or Collagen (2–5 µg/mL).

-

Target: The agonist dose should induce 70–80% maximal aggregation in the Vehicle control to allow a dynamic range for inhibition.

-

-

Measurement: Record light transmission for 5–7 minutes.

Phase 3: Validation (The Specificity Check)

To prove the effect is DP1-mediated, use the selective antagonist BW A868C .

-

Step A: Pre-incubate PRP with BW A868C (100 nM) for 2 mins.

-

Step B: Add BW 245C (at its IC80 concentration) for 2 mins.

-

Step C: Add ADP.

-

Result: Aggregation should be restored (inhibition reversed).

Data Analysis & Interpretation

Calculating % Inhibition

Typical Results (Human Platelets)[1][12][13]

-

IC50 (vs ADP): ~2.5 nM[2]

-